molecular formula C16H27NO3 B6125945 (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one

(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one

Cat. No.: B6125945
M. Wt: 281.39 g/mol
InChI Key: SZCSFSJRCCNKJD-QXVZLFLVSA-N
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Description

(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, imino, and carbonyl groups

Properties

IUPAC Name

(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-5-7-13(19)15-12(17-11(6-2)10-18)8-16(3,4)9-14(15)20/h11,18-19H,5-10H2,1-4H3/b15-13+,17-12?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCSFSJRCCNKJD-QXVZLFLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NC(CC)CO)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NC(CC)CO)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexanone core: Starting with a cyclohexanone derivative, the core structure is formed through aldol condensation reactions.

    Introduction of the hydroxyl and imino groups: The hydroxyl and imino groups are introduced via nucleophilic addition reactions, often using reagents such as hydroxylamine and butanone.

    Final condensation: The final product is obtained through a series of condensation reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexanone derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Potential applications in drug development, particularly for targeting specific enzymes or receptors.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxyethylidene)-5,5-dimethylcyclohexan-1-one
  • (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxypropylidene)-5,5-dimethylcyclohexan-1-one

Comparison:

    Structural Differences: The main differences lie in the substituents on the cyclohexanone ring, which can affect the compound’s reactivity and properties.

    Reactivity: The presence of different substituents can lead to variations in the compound’s reactivity, particularly in terms of oxidation and reduction reactions.

    Applications: While similar compounds may have overlapping applications, the specific functional groups in (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one may confer unique properties that make it more suitable for certain applications, such as targeted drug development or specific industrial processes.

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